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Compound of Interest

Compound Name: 1-Decene, 10-methoxy-

CAS No.: 72928-41-7

Cat. No.: B3056620 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-Decene, 10-methoxy-
(CAS: 72928-41-7), a bifunctional organic molecule incorporating a terminal alkene and a

methyl ether. Designed for researchers, scientists, and professionals in drug development, this

document synthesizes predictive data with established spectroscopic principles to offer a

robust framework for the structural elucidation of this compound. We will explore the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications
1-Decene, 10-methoxy-, with the molecular formula C₁₁H₂₂O, possesses two key functional

groups: a terminal vinyl group (-CH=CH₂) and a terminal methoxy group (-OCH₃), separated by

an eight-carbon aliphatic chain.[1] This structure dictates a unique spectroscopic fingerprint,

which we can predict and interpret with high confidence. The presence of sp²-hybridized

carbons of the alkene and sp³-hybridized carbons of the alkyl chain and ether will give rise to

distinct signals in both NMR and IR spectroscopy. The ether linkage and the alkene's double

bond also provide predictable fragmentation sites in mass spectrometry.

Caption: Molecular structure of 1-Decene, 10-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3056620?utm_src=pdf-interest
https://www.benchchem.com/product/b3056620?utm_src=pdf-body
https://www.benchchem.com/product/b3056620?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/product/b3056620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and

carbon (¹³C NMR), we can piece together the molecular structure.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is defined by chemical shift (δ), integration (number of protons), and

multiplicity (splitting pattern). For 1-Decene, 10-methoxy-, we anticipate distinct signals

corresponding to the vinylic, aliphatic, and methoxy protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

=CH₂ (H-1) 4.90 - 5.05 ddt 2H

-CH= (H-2) 5.75 - 5.85 ddt 1H

=CH-CH₂- (H-3) 2.00 - 2.10 q 2H

-CH₂-O- (H-10) 3.35 - 3.45 t 2H

-OCH₃ (H-11) 3.30 - 3.40 s 3H

-(CH₂)₆- (H-4 to H-9) 1.25 - 1.60 m 12H

Causality and Interpretation:

Vinylic Protons (H-1, H-2): These protons are the most deshielded due to the anisotropy of

the π-bond, placing them furthest downfield (δ 4.9-5.9). The H-2 proton, being adjacent to

the alkyl chain, will appear as a complex multiplet (ddt - doublet of doublets of triplets). The

terminal H-1 protons are diastereotopic and will show complex splitting from coupling to each

other (geminal coupling) and to H-2 (vicinal coupling).

Allylic Protons (H-3): These protons are adjacent to the double bond, causing a moderate

downfield shift to ~2.05 ppm.

Methoxy Protons (H-11): The protons of the methyl group attached to the oxygen are

deshielded by the electronegative oxygen atom, appearing as a sharp singlet around 3.35

ppm.[2]
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Methylene Protons adjacent to Oxygen (H-10): Similarly, the CH₂ group directly bonded to

the ether oxygen is deshielded, resonating around 3.40 ppm as a triplet.[2]

Aliphatic Chain Protons (H-4 to H-9): The bulk of the methylene protons in the alkyl chain are

shielded and will overlap in a complex multiplet in the δ 1.25-1.60 ppm region.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

For this molecule, all 11 carbons are chemically distinct and should yield 11 discrete signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

=CH₂ (C-1) ~114

-CH= (C-2) ~139

=CH-CH₂- (C-3) ~34

-CH₂-O- (C-10) ~73

-OCH₃ (C-11) ~59

-(CH₂)₆- (C-4 to C-9) 26 - 30

Causality and Interpretation:

Alkene Carbons (C-1, C-2): The sp²-hybridized carbons of the double bond are significantly

deshielded, appearing in the 114-140 ppm region. The internal carbon (C-2) is typically

further downfield than the terminal carbon (C-1).[3]

Ether Carbons (C-10, C-11): The carbons directly attached to the electronegative oxygen

atom are deshielded and appear in the 50-80 ppm range. The methoxy carbon (C-11) is

expected around 59 ppm, a characteristic value for aliphatic methyl ethers.[4]

Aliphatic Carbons (C-3 to C-9): The sp³-hybridized carbons of the long alkyl chain will

resonate in the typical alkane region of 26-34 ppm.[3] The allylic carbon (C-3) will be slightly

more downfield than the others.
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Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol ensures data integrity and reproducibility.

Sample Preparation: Accurately weigh 5-20 mg of 1-Decene, 10-methoxy- into a clean, dry

vial.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃),

ensuring complete dissolution.[6] The use of a deuterated solvent is critical for the

spectrometer's field-frequency lock and to avoid large interfering solvent signals in ¹H NMR.

Sample Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a

clean 5 mm NMR tube to remove any particulate matter which could degrade spectral

resolution.[7]

Spectrometer Setup: Insert the sample into the spectrometer. The instrument software will

perform automatic locking (to the deuterium signal of the solvent) and shimming

(optimization of the magnetic field homogeneity) to ensure sharp, symmetrical peaks.

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse

programs are used for each nucleus. For ¹³C, proton decoupling is employed to simplify the

spectrum to single lines for each carbon.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied, and

the spectrum is referenced (typically to residual solvent signals or an internal standard like

TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific

functional groups, as different bonds vibrate at characteristic frequencies upon absorbing

infrared radiation.

Predicted IR Absorptions
The IR spectrum of 1-Decene, 10-methoxy- will be dominated by features of the alkene and

ether groups, superimposed on the absorptions of the alkane backbone.
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Vibrational Mode Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity

=C-H Stretch Terminal Alkene 3075 - 3095 Medium

C-H Stretch Alkane (CH₂, CH₃) 2850 - 2960 Strong

C=C Stretch Terminal Alkene 1640 - 1650 Medium, Sharp

C-O-C Stretch Aliphatic Ether 1070 - 1150 Strong

=C-H Bend (Out-of-

plane)
Terminal Alkene 910 & 990 Strong

Causality and Interpretation:

>3000 cm⁻¹ Region: The presence of a peak just above 3000 cm⁻¹ is a clear indication of C-

H bonds on sp² carbons (=C-H), distinguishing them from the stronger alkane C-H stretches

which appear just below 3000 cm⁻¹.[8][9]

1645 cm⁻¹ Region: The absorption at ~1645 cm⁻¹ is characteristic of the C=C double bond

stretching vibration.[10] Its presence confirms the alkene functionality.

1100 cm⁻¹ Region: A strong, prominent band around 1100 cm⁻¹ is the hallmark of the C-O-C

asymmetric stretching vibration in an aliphatic ether.[2][11] This is often one of the most

intense peaks in the fingerprint region for an ether.

<1000 cm⁻¹ Region: The two strong bands near 990 cm⁻¹ and 910 cm⁻¹ are highly

diagnostic out-of-plane bending vibrations for the C-H bonds of a monosubstituted (terminal)

alkene.[10]

Experimental Protocol: FT-IR Spectroscopy
Instrument Background: Ensure the spectrometer's sample chamber is empty and clean.

Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O),

which will be automatically subtracted from the sample spectrum.

Sample Application (Neat Liquid): Since 1-Decene, 10-methoxy- is a liquid, the simplest

method is to place a single drop directly onto the diamond crystal of an Attenuated Total
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Reflectance (ATR) accessory. Alternatively, a thin film can be created between two salt

plates (e.g., KBr or NaCl).[12]

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber)

is analyzed for the presence of the characteristic absorption bands outlined above.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, offering crucial clues to its structure.

Predicted Fragmentation Pattern (Electron Ionization)
Upon electron ionization (EI), 1-Decene, 10-methoxy- (MW = 170.29 g/mol ) will form a

molecular ion (M⁺˙) at m/z 170. This ion is often unstable and undergoes fragmentation through

characteristic pathways for ethers and alkenes.

Molecular Ion (M⁺˙): A peak at m/z 170 corresponding to [C₁₁H₂₂O]⁺˙. The intensity may be

low for a long-chain aliphatic compound.[13]

Alpha-Cleavage (Ether): This is the most characteristic fragmentation for ethers.[14]

Cleavage of the C-C bond adjacent (alpha) to the oxygen is highly favorable as it produces a

resonance-stabilized oxonium ion. For this molecule, this results in the loss of a C₉H₁₇

radical.

[CH₂(CH₂)₈-O-CH₃]⁺˙ → [CH₂=O⁺-CH₃] + •C₉H₁₇

This pathway generates the base peak at m/z 45. This is a highly diagnostic fragment for a

methyl ether.

Allylic Cleavage (Alkene): Cleavage of the C-C bond beta to the double bond is favorable as

it generates a stable allylic carbocation.[15]

[CH₂=CH-CH₂-(CH₂)₇OCH₃]⁺˙ → [CH₂=CH-CH₂]⁺ + •(CH₂)₇OCH₃
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This pathway would lead to a fragment at m/z 41.

Alkyl Chain Fragmentation: Long alkyl chains fragment via the loss of successive 14 amu (-

CH₂-) units, leading to clusters of peaks at m/z values such as 55, 69, 83, etc.[13][16]

Interpretation of Known Data: The NIST Mass Spectrometry Data Center lists prominent peaks

for this compound at m/z 85, 67, 55, and 45.[1]

m/z 45: Confirmed as the [CH₂O-CH₃]⁺ fragment from alpha-cleavage.

m/z 55, 67, 85: These are likely fragments arising from cleavage along the hydrocarbon

chain, characteristic of long-chain alkenes. For example, m/z 55 could correspond to

[C₄H₇]⁺.

1-Decene, 10-methoxy-
[M]+•, m/z = 170

[CH2=O+-CH3]
m/z = 45

(Base Peak)

Alpha-Cleavage
(-•C9H17)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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